molecular formula C9H10ClNO2S B7455572 N-Allyl-2-chlorobenzenesulfonamide

N-Allyl-2-chlorobenzenesulfonamide

Cat. No.: B7455572
M. Wt: 231.70 g/mol
InChI Key: ZDDJQWLVVAAGOC-UHFFFAOYSA-N
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Description

N-Allyl-2-chlorobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of the allyl group and the chlorine atom in the benzene ring makes this compound a unique compound with specific chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Allyl-2-chlorobenzenesulfonamide can be synthesized through a multi-step process. One common method involves the reaction of 2-chlorobenzenesulfonyl chloride with allylamine. The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography to obtain pure this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-Allyl-2-chlorobenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The allyl group can undergo oxidation to form epoxides or other oxidized derivatives.

    Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide or potassium thiolate, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include N-allyl-2-aminobenzenesulfonamide or N-allyl-2-thiolbenzenesulfonamide.

    Oxidation Reactions: Products include this compound epoxide.

    Reduction Reactions: Products include N-allyl-2-aminobenzenesulfonamide.

Scientific Research Applications

N-Allyl-2-chlorobenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Allyl-2-chlorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit the activity of enzymes like carbonic anhydrase by binding to the active site and blocking substrate access . The allyl group may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-Allyl-2-bromobenzenesulfonamide
  • N-Allyl-2-fluorobenzenesulfonamide
  • N-Allyl-2-iodobenzenesulfonamide

Uniqueness

N-Allyl-2-chlorobenzenesulfonamide is unique due to the presence of the chlorine atom, which imparts specific electronic and steric properties. This makes it distinct from its bromine, fluorine, and iodine analogs, which may exhibit different reactivity and biological activity.

Properties

IUPAC Name

2-chloro-N-prop-2-enylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2S/c1-2-7-11-14(12,13)9-6-4-3-5-8(9)10/h2-6,11H,1,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDDJQWLVVAAGOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNS(=O)(=O)C1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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